1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound featuring multiple functional groups, including methoxy, trifluoromethyl, pyrimidinyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl groups to introduce the desired functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized catalysts and reagents to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to downstream effects that contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Pyrimidinyl derivatives: Compounds with pyrimidinyl groups often have comparable biological activities and synthetic routes.
Uniqueness
1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14F6N4O3 |
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Molecular Weight |
436.31 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C17H14F6N4O3/c1-29-11-4-3-9(7-12(11)30-2)10-8-13(16(18,19)20)26-14(25-10)27-15(28,5-6-24-27)17(21,22)23/h3-4,6-8,28H,5H2,1-2H3 |
InChI Key |
BTCVFJLNRPUZPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3C(CC=N3)(C(F)(F)F)O)C(F)(F)F)OC |
Origin of Product |
United States |
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